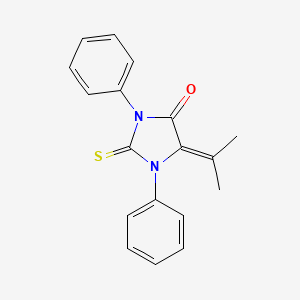
5-(1-methylethylidene)-1,3-diphenyl-2-thioxo-4-imidazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-methylethylidene)-1,3-diphenyl-2-thioxo-4-imidazolidinone, also known as thioflavin T, is a fluorescent dye that has been widely used in scientific research for its ability to bind to amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Thioflavin T has been used to study the structure and formation of amyloid fibrils, as well as to develop diagnostic and therapeutic strategies for these diseases.
作用機序
Thioflavin T binds specifically to amyloid fibrils, resulting in a significant increase in fluorescence intensity. The fluorescence emission spectrum of 5-(1-methylethylidene)-1,3-diphenyl-2-thioxo-4-imidazolidinone T is highly sensitive to the local environment of the dye, which allows researchers to monitor changes in the conformation and aggregation state of amyloid fibrils. Thioflavin T has been shown to bind to a variety of amyloidogenic proteins, including beta-amyloid, alpha-synuclein, and tau.
Biochemical and physiological effects
Thioflavin T is a relatively non-toxic dye that has been used in a variety of biochemical and physiological assays. Thioflavin T has been shown to interfere with the aggregation of amyloidogenic proteins, suggesting that it may have therapeutic potential for amyloid-related diseases. Thioflavin T has also been used to study the interaction of amyloid fibrils with cellular membranes, and to investigate the role of amyloid fibrils in the pathogenesis of neurodegenerative diseases.
実験室実験の利点と制限
Thioflavin T has several advantages for lab experiments, including its high sensitivity and specificity for amyloid fibrils, its ease of use, and its compatibility with a variety of experimental techniques. However, 5-(1-methylethylidene)-1,3-diphenyl-2-thioxo-4-imidazolidinone T has several limitations, including its potential to interfere with some experimental assays, its relatively low photostability, and its potential for non-specific binding to other biomolecules.
将来の方向性
Thioflavin T has been widely used in scientific research for its ability to bind to amyloid fibrils, but there is still much to be learned about the mechanism of action and potential therapeutic applications of this dye. Future research directions include the development of new 5-(1-methylethylidene)-1,3-diphenyl-2-thioxo-4-imidazolidinone T derivatives with improved photostability and specificity, the investigation of the interaction of 5-(1-methylethylidene)-1,3-diphenyl-2-thioxo-4-imidazolidinone T with other biomolecules, and the development of new diagnostic and therapeutic strategies for amyloid-related diseases.
合成法
Thioflavin T can be synthesized using a variety of methods, including the reaction of 2-aminobenzophenone with thiosemicarbazide, followed by cyclization with formaldehyde. Another method involves the reaction of 2-hydroxybenzophenone with thiosemicarbazide, followed by oxidation with iodine. These methods have been optimized to produce high yields of pure 5-(1-methylethylidene)-1,3-diphenyl-2-thioxo-4-imidazolidinone T.
科学的研究の応用
Thioflavin T has been used in a wide range of scientific research applications, including the detection and quantification of amyloid fibrils in vitro and in vivo. Thioflavin T fluorescence has been used to monitor the formation of amyloid fibrils in real-time, allowing researchers to study the kinetics and thermodynamics of fibril formation. Thioflavin T has also been used to develop diagnostic assays for amyloid-related diseases, such as Alzheimer's disease, and to screen potential therapeutic compounds that can inhibit fibril formation.
特性
IUPAC Name |
1,3-diphenyl-5-propan-2-ylidene-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-13(2)16-17(21)20(15-11-7-4-8-12-15)18(22)19(16)14-9-5-3-6-10-14/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNZVIMZFZOUGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)N(C(=S)N1C2=CC=CC=C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diphenyl-5-(propan-2-ylidene)-2-thioxoimidazolidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


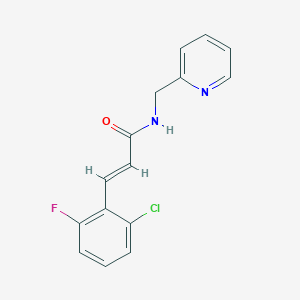
![5-{[4-(4-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5692371.png)
![ethyl 2-[(3-cyclopentylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5692375.png)
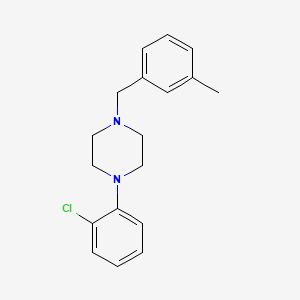
![N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]benzamide](/img/structure/B5692397.png)
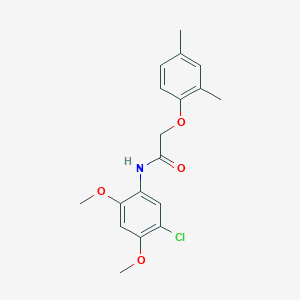

![N-[2-(dimethylamino)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5692414.png)

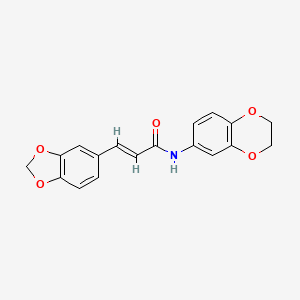
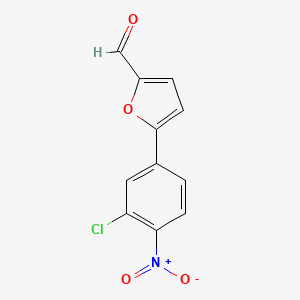
![4-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5692458.png)
